{1-[(2-methylcyclopropyl)carbonyl]-4-piperidinyl}(diphenyl)methanol
Overview
Description
{1-[(2-methylcyclopropyl)carbonyl]-4-piperidinyl}(diphenyl)methanol, also known as JDTic, is a selective kappa-opioid receptor antagonist. It was first synthesized in 2000 by researchers at the University of Michigan. Since then, JDTic has been extensively studied for its potential use in treating addiction, depression, anxiety, and other psychiatric disorders.
Mechanism of Action
{1-[(2-methylcyclopropyl)carbonyl]-4-piperidinyl}(diphenyl)methanol works by selectively blocking the kappa-opioid receptor, which is involved in the regulation of mood, stress, and reward. By blocking this receptor, this compound prevents the activation of downstream signaling pathways that are involved in producing dysphoria and aversion.
Biochemical and Physiological Effects:
This compound has been shown to produce a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. This compound has also been shown to decrease the release of stress hormones such as corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH).
Advantages and Limitations for Lab Experiments
The main advantage of {1-[(2-methylcyclopropyl)carbonyl]-4-piperidinyl}(diphenyl)methanol for lab experiments is its selectivity for the kappa-opioid receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other opioid receptors. However, this compound is relatively expensive and requires expertise in organic synthesis to produce.
Future Directions
There are several future directions for research on {1-[(2-methylcyclopropyl)carbonyl]-4-piperidinyl}(diphenyl)methanol. One area of interest is the potential use of this compound in treating depression and anxiety. This compound has been shown to produce antidepressant-like effects in animal models and may have potential as a novel antidepressant. Another area of interest is the potential use of this compound in treating alcohol addiction. This compound has been shown to reduce alcohol consumption in animal models and may have potential as a treatment for alcoholism. Finally, there is interest in developing more selective and potent kappa-opioid receptor antagonists based on the structure of this compound.
Scientific Research Applications
{1-[(2-methylcyclopropyl)carbonyl]-4-piperidinyl}(diphenyl)methanol has been extensively studied for its potential use in treating addiction, depression, anxiety, and other psychiatric disorders. It has been shown to block the effects of kappa-opioid receptor agonists, which are known to produce dysphoria and aversion. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Properties
IUPAC Name |
[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-(2-methylcyclopropyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-17-16-21(17)22(25)24-14-12-20(13-15-24)23(26,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20-21,26H,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKKSIVKJCYTKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.